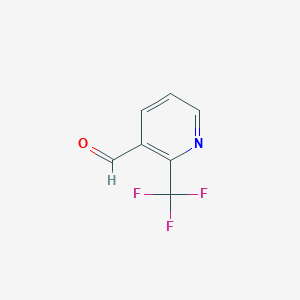

2-(Trifluoromethyl)nicotinaldehyde

Descripción general

Descripción

2-(Trifluoromethyl)nicotinaldehyde is a chemical compound used in various organic syntheses, particularly in the field of heterocyclic chemistry. It serves as an intermediate in the synthesis of different organic molecules, including pharmaceuticals and agrochemicals, due to its unique structural and electronic properties imparted by the trifluoromethyl group.

Synthesis Analysis

2-(Trifluoromethyl)nicotinaldehyde can be synthesized from ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate. This compound acts as an intermediate in the preparation of various pyridyl and naphthyridin derivatives, demonstrating its utility in heterocyclic chemistry (Eichler, Rooney, & Williams, 1976). Additionally, efficient synthesis pathways starting from simpler fluorinated precursors have been developed to produce 2-(trifluoromethyl)nicotinic acid derivatives, showcasing the versatility and accessibility of the trifluoromethylated pyridine structure (Kiss, Ferreira, & Learmonth, 2008).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)nicotinaldehyde is characterized by the presence of a trifluoromethyl group attached to the nicotinic aldehyde framework. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other compounds. The structural analysis often involves spectroscopic methods, such as FT-IR and FT-Raman, to identify characteristic vibrational modes (Jose & Mohan, 2006).

Aplicaciones Científicas De Investigación

Agrochemicals

- Field : Agrochemical Industry

- Application : TFMP derivatives are used in the protection of crops from pests .

- Method : The specific methods of application can vary depending on the specific agrochemical product and the crop it is being used on. Typically, these chemicals are applied in a diluted form and sprayed onto the crops .

- Results : The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests .

Pharmaceuticals

- Field : Pharmaceutical Industry

- Application : Several TFMP derivatives are used in the pharmaceutical industry .

- Method : The methods of application can vary widely depending on the specific pharmaceutical product. Some might be administered orally, while others might be applied topically .

- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Organic Compounds

- Field : Organic Chemistry

- Application : The trifluoromethyl group is incorporated into organic motifs .

- Method : This is achieved through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade .

Veterinary Medicine

Safety And Hazards

2-(Trifluoromethyl)nicotinaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFXXABDQGVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563716 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)nicotinaldehyde | |

CAS RN |

116308-35-1 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

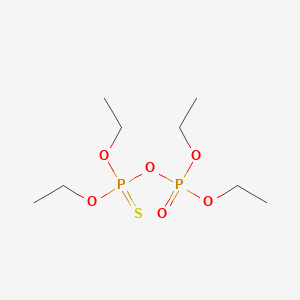

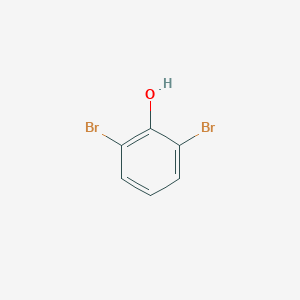

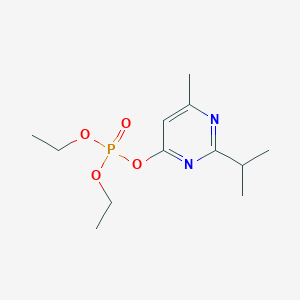

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)